N-(3,4-dichlorophenyl)-N'-(3-methoxyphenyl)urea
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Overview
Description
N-(3,4-dichlorophenyl)-N’-(3-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of both dichlorophenyl and methoxyphenyl groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 3-methoxyaniline in the presence of a carbonyl source such as phosgene or a suitable isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-dichlorophenyl)-N’-(3-methoxyphenyl)urea may involve large-scale reactions using automated reactors. The process would include steps such as mixing, heating, and purification to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-N’-(3-methoxyphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’-(4-methoxyphenyl)urea: Similar structure but with the methoxy group in a different position.
N-(3,4-dichlorophenyl)-N’-(3-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
N-(3,4-dichlorophenyl)-N’-(3-methoxyphenyl)urea is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both dichlorophenyl and methoxyphenyl groups may confer distinct properties compared to other urea derivatives.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-11-4-2-3-9(7-11)17-14(19)18-10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPIXIBYBNMOPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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